cis-3-Amino-tetrahydropyran-4-carboxylic acid
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Overview
Description
cis-3-Amino-tetrahydropyran-4-carboxylic acid: is an organic compound with the molecular formula C6H11NO3 It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Amino-tetrahydropyran-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, which yields tetrahydropyran derivatives with high yield and stereoselectivity . Another method involves the use of lanthanide triflates as catalysts for the intramolecular hydroalkoxylation/cyclization of hydroxyalkenes in room temperature ionic liquids .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions: cis-3-Amino-tetrahydropyran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
cis-3-Amino-tetrahydropyran-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-3-Amino-tetrahydropyran-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
cis-3-Boc-amino-tetrahydropyran-4-carboxylic acid: A derivative with a Boc-protected amino group.
Tetrahydropyran-4-carboxylic acid: A simpler derivative without the amino group.
Uniqueness: cis-3-Amino-tetrahydropyran-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the tetrahydropyran ring
Properties
IUPAC Name |
(3R,4R)-3-aminooxane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c7-5-3-10-2-1-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEHMQSNKIZXQK-UHNVWZDZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@@H]1C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679373 |
Source
|
Record name | (3R,4R)-3-Aminooxane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233010-36-0 |
Source
|
Record name | (3R,4R)-3-Aminooxane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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